molecular formula C21H26N2O3S2 B2757770 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 2034310-80-8

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2757770
CAS No.: 2034310-80-8
M. Wt: 418.57
InChI Key: NXSVDQARSMIMHY-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound featuring a benzo[b]thiophene core, a dimethylaminoethyl group, and a methoxyphenyl ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[b]thiophene core. This can be achieved through electrophilic cyclization reactions or coupling reactions involving thiophene derivatives

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives may exhibit biological activity, making it useful in drug discovery and development.

  • Medicine: Potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, could be explored.

  • Industry: It may find use in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-hydroxyphenyl)ethanesulfonamide

  • N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-nitrophenyl)ethanesulfonamide

Uniqueness: This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its methoxyphenyl group, in particular, could influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S2/c1-23(2)20(19-15-27-21-7-5-4-6-18(19)21)14-22-28(24,25)13-12-16-8-10-17(26-3)11-9-16/h4-11,15,20,22H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSVDQARSMIMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)CCC1=CC=C(C=C1)OC)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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